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Compound of Interest

Compound Name: mGluR2 agonist 1

Cat. No.: B12371798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and

functional potency of metabotropic glutamate receptor 2 (mGluR2) agonists. It is designed to

serve as a core resource for researchers, scientists, and professionals involved in drug

discovery and development targeting the mGluR2. This document summarizes key quantitative

data, details experimental protocols for crucial assays, and visualizes complex signaling

pathways and workflows.

Core Data: Binding Affinity and EC50 Values of
mGluR2 Agonists
The binding affinity (Ki) and functional potency (EC50) of an agonist are critical parameters in

drug development. Ki represents the dissociation constant of the inhibitor, providing a measure

of the binding affinity of a ligand to the receptor. A lower Ki value indicates a higher binding

affinity. The EC50 value, or half-maximal effective concentration, signifies the concentration of

a ligand that induces a response halfway between the baseline and the maximum effect,

serving as a measure of the agonist's potency.

The following table summarizes the binding affinities and EC50 values for several common

mGluR2 agonists. These values have been compiled from various studies and may vary

depending on the specific experimental conditions, such as the cell line and assay format used.
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Agonist Ki (nM) EC50 (nM)
Receptor Subtype
Specificity

L-Glutamate - 320 - 1100
Endogenous agonist

for all mGluRs

LY379268 14.1 (hmGluR2) 2.69 (hmGluR2)
Group II (mGluR2/3)

selective

LY354740 20 (rmGluR2) 5.1 (hmGluR2)
Group II (mGluR2/3)

selective

DCG-IV - 350 (hmGluR2)
Group II (mGluR2/3)

selective

(2R,4R)-APDC - 6,800
Group II (mGluR2/3)

selective

mGluR2 Signaling Pathway
Activation of the mGluR2, a class C G-protein coupled receptor (GPCR), primarily initiates an

inhibitory signaling cascade through its coupling with Gi/o proteins. This activation leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Additionally, the βγ subunits of the dissociated G-protein can modulate the activity of ion

channels, such as inhibiting voltage-gated calcium channels and activating inward-rectifying

potassium channels. Some studies have also suggested that mGluR2 activation can lead to the

stimulation of the mitogen-activated protein kinase (MAPK/ERK) pathway.
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Workflow for Determining Binding Affinity (Ki)
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Workflow for Determining Functional Potency (EC50)
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To cite this document: BenchChem. [A Technical Guide to mGluR2 Agonist Binding Affinity
and Functional Potency]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371798#mglur2-agonist-1-binding-affinity-and-
ec50-value]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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